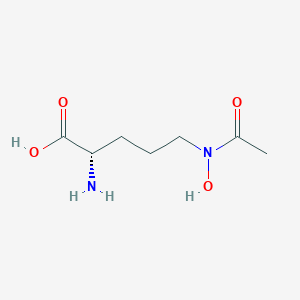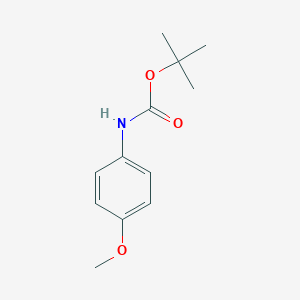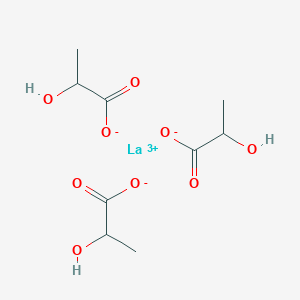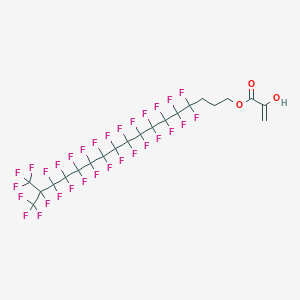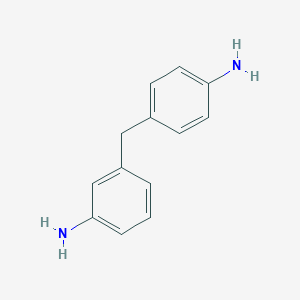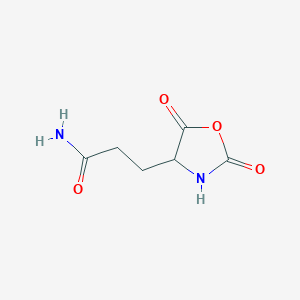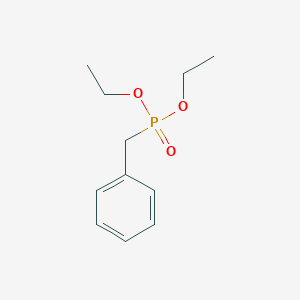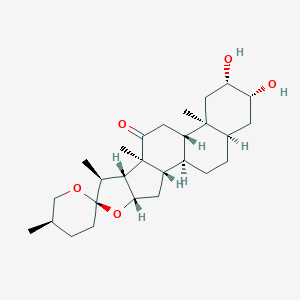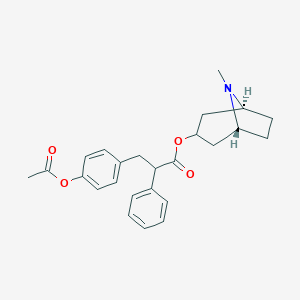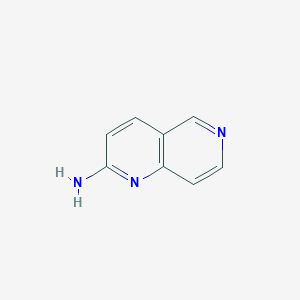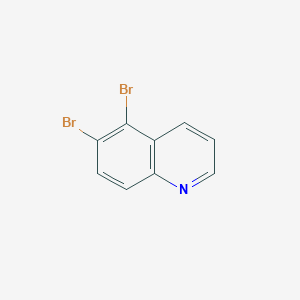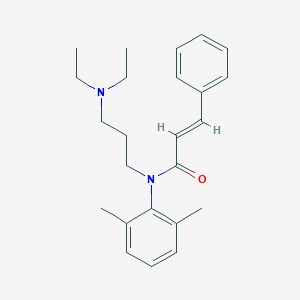
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide, also known as DEPAPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DEPAPM is a cinnamamide derivative that has been synthesized using various methods.
Wirkmechanismus
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide exerts its pharmacological effects by modulating the activity of various receptors in the body, including the opioid receptors, 5-HT receptors, and dopamine receptors. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain perception. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been shown to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain.
Biochemische Und Physiologische Effekte
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been shown to produce analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and memory in rats. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been found to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide. One area of interest is the potential use of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide analogs with improved pharmacological properties. The use of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide as a potential anticancer agent is also an area of future research.
Synthesemethoden
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide can be synthesized using various methods, including the condensation reaction of 3-(diethylamino)propylamine with 2',6'-dimethylcinnamaldehyde. Another method involves the reaction of 3-(diethylamino)propylamine with 2',6'-dimethylcinnamoyl chloride in the presence of a base. The synthesis of N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been achieved using the Suzuki-Miyaura cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has shown potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
17307-21-0 |
|---|---|
Produktname |
N-(3-(Diethylamino)propyl)-2',6'-dimethylcinnamanilide |
Molekularformel |
C24H32N2O |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(E)-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H32N2O/c1-5-25(6-2)18-11-19-26(24-20(3)12-10-13-21(24)4)23(27)17-16-22-14-8-7-9-15-22/h7-10,12-17H,5-6,11,18-19H2,1-4H3/b17-16+ |
InChI-Schlüssel |
GFZKUDMJJBPQIH-WUKNDPDISA-N |
Isomerische SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCCN(C1=C(C=CC=C1C)C)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



